molecular formula C8H7BrN4O2 B1527951 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1501749-00-3

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B1527951
CAS No.: 1501749-00-3
M. Wt: 271.07 g/mol
InChI Key: FKJDGIZFCVNVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a brominated heterocyclic compound featuring a dihydropyrimidin-4-one core. Key structural attributes include:

  • Core: A partially saturated pyrimidinone ring (3,4-dihydropyrimidin-4-one), which contributes to its planar yet flexible conformation.
  • A 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

5-bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2/c1-5-11-7(15-12-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJDGIZFCVNVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 3,4-Dihydropyrimidin-4-one Core

The 3,4-dihydropyrimidin-4-one scaffold is commonly synthesized via the classical Biginelli reaction , a three-component condensation involving:

  • A β-ketoester or 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone),
  • An aldehyde,
  • Urea or a urea derivative.

This method has been extensively studied and optimized for various substitutions on the pyrimidinone ring.

Key insights from literature:

  • The Biginelli reaction can be catalyzed under different conditions, including solvent-free, microwave irradiation, or ultrasound irradiation, to improve yields and reaction times.
  • Variations include replacing urea with guanidine or 5-amino-1,2,4-triazoles to access different dihydropyrimidine derivatives, which can be adapted for oxadiazole coupling.
  • Tandem one-pot syntheses have been developed where benzyl halides are first oxidized to benzaldehydes (Kornblum oxidation) and then subjected to the Biginelli reaction, allowing efficient formation of substituted dihydropyrimidinones.

Coupling with the 3-Methyl-1,2,4-oxadiazol-5-yl Methyl Moiety

The attachment of the 3-methyl-1,2,4-oxadiazol-5-yl methyl group at the 3-position of the dihydropyrimidinone ring typically involves nucleophilic substitution or alkylation reactions.

  • The oxadiazole derivative is prepared separately, often via cyclization of amidoximes with appropriate carboxylic acid derivatives.
  • The brominated dihydropyrimidinone intermediate (or its activated derivative) is then reacted with the oxadiazolylmethyl nucleophile or its equivalent under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF).
  • Phase transfer catalysts and bases (e.g., potassium carbonate, triethylamine) facilitate the coupling reaction.

Purification and Isolation

Purification strategies include:

  • Precipitation from solvent mixtures, often combining polar aprotic solvents (e.g., DMF) with water to remove impurities.
  • Recrystallization from solvents such as methanol or ethyl acetate to enhance purity.
  • Filtration and drying under vacuum at controlled temperatures (e.g., 55°C) to obtain the final pure compound.

Summary of a Representative Preparation Route

Step Reaction Type Reagents/Conditions Outcome
1 Biginelli condensation β-Ketoester + aldehyde + urea, catalyzed (MW/US) Formation of 3,4-dihydropyrimidin-4-one core
2 Bromination Br2 in acetic acid, 10-30°C 5-Bromo substituted dihydropyrimidinone
3 Coupling with oxadiazole moiety Oxadiazolylmethyl nucleophile, base, DMF, PTC 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
4 Purification Precipitation, recrystallization, vacuum drying Pure final compound with >99% purity

Research Findings and Optimization Notes

  • The Biginelli reaction remains the cornerstone for synthesizing the dihydropyrimidinone core, but microwave and ultrasound-assisted methods significantly reduce reaction times and improve yields.
  • Bromination conditions must be carefully controlled to avoid overbromination, which can lead to impurities; quenching with sodium metabisulfite is effective for removing excess bromine.
  • Use of polar aprotic solvents such as DMF facilitates coupling reactions and purification steps, enhancing product purity and yield.
  • Phase transfer catalysts improve the efficiency of alkylation/coupling steps by increasing the solubility of reactants in heterogeneous systems.
  • Analytical methods such as HPLC and melting point determination are critical for confirming the purity and identity of intermediates and final products.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) (%)
Biginelli condensation β-Ketoester + aldehyde + urea, catalyst (MW/US) 80-100 1-3 hours 75-90 95-98
Bromination Br2 in acetic acid 10-30 2 hours 90-95 99.3
Coupling with oxadiazole Oxadiazolylmethyl nucleophile, base, DMF, PTC 25-60 3-5 hours 80-85 >99
Purification Precipitation and recrystallization Ambient 1-2 hours - >99

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The oxadiazole ring and the dihydropyrimidinone core can be subjected to oxidation or reduction under appropriate conditions.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, antibacterial, or anticancer activities.

    Biological studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.

    Material science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the dihydropyrimidinone core are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula (Inferred) Potential Applications Evidence Source
Target Compound : 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 5-Br, 3-(3-methyl-1,2,4-oxadiazol-5-yl)methyl C₈H₇BrN₄O₂ Undisclosed (discontinued)
Compound 45 (): N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide 3-Methyl-1,2,4-oxadiazol-5-ylmethylthio, dichloropyridinyl C₂₀H₁₈Cl₂N₆O₂S Anticancer, antiviral
Bromacil (): 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione Pyrimidinedione 5-Br, 6-Me, 3-(1-methylpropyl) C₉H₁₃BrN₂O₂ Herbicide
Example 5.17 (): 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydropyrazol-3-one Dihydropyrazolone 4-Br, 4'-Cl-phenyl, 1,5-dimethyl C₁₂H₁₁BrClN₂O Undisclosed (LC/MS: m/z 301–305)
Compound : 5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one Dihydropyrimidinone 5-Br, 2-Me, 4-methyl-1,2,5-oxadiazol-3-ylmethyl C₁₀H₁₁BrN₄O₂ Undisclosed (commercial availability)

Key Comparative Insights

A. Heterocyclic Core Influence
  • Dihydropyrimidinone vs. Pyrimidinedione/Pyrazolone: The dihydropyrimidinone core in the target compound offers partial saturation, balancing rigidity and flexibility for receptor binding. In contrast, bromacil’s pyrimidinedione core is fully unsaturated, favoring planar stacking interactions critical for herbicide activity . Pyrazolone derivatives (e.g., Example 5.17) exhibit stronger electrophilicity at the ketone position, enabling nucleophilic attacks in synthetic pathways .
B. Substituent Effects
  • Bromine Position: Bromine at C5 (target compound) vs. C4 (Example 5.17) alters electronic distribution. C5 bromination may enhance stability via steric shielding of the reactive pyrimidinone ring.
  • Oxadiazole Isomerism: The 1,2,4-oxadiazole in the target compound vs. 1,2,4-Oxadiazoles are more electron-deficient, enhancing interactions with biological targets .

Biological Activity

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound characterized by a bromine atom and an oxadiazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor effects. The unique structural features imparted by the oxadiazole moiety enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C₈H₈BrN₄O₂. The presence of the oxadiazole ring contributes to its diverse biological activities while the dihydropyrimidinone structure enhances its potential as a pharmacological agent. The compound's reactivity is influenced by the electron-withdrawing nature of the bromine and oxadiazole groups, which facilitate electrophilic substitution and nucleophilic attack.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. In studies using broth microdilution methods following CLSI guidelines, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliSignificant

Antitumor Activity

In addition to its antimicrobial properties, this compound has also been evaluated for antitumor activity. A study involving various cancer cell lines revealed that this compound exhibits potential in inhibiting cell proliferation. It was tested against human lung cancer cell lines such as A549 and HCC827. The results indicated an IC50 value of approximately 6.26 μM for HCC827 cells in 2D assays .

Cell LineIC50 (μM)
A54920.46 ± 8.63
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The biological activity of this compound can be attributed to its ability to interact with biological targets such as DNA and various enzymes involved in cancer progression and microbial resistance. The compound's structure allows it to bind within the minor groove of DNA, influencing transcriptional regulation and potentially leading to apoptosis in cancer cells .

Case Studies

In a recent investigation into similar compounds with oxadiazole structures, several derivatives were synthesized and their biological activities assessed. For instance:

  • Compound A : Demonstrated strong antibacterial activity against E. coli with an MIC of 15.62 µg/mL.
  • Compound B : Showed promising antitumor effects with significant inhibition observed in human tumor cell lines.

These studies highlight the potential for further development of oxadiazole-containing compounds as therapeutic agents .

Q & A

Basic Synthesis & Characterization

Q: What spectroscopic techniques are critical for confirming the structural integrity of this compound, and how can researchers address discrepancies in spectral data? A: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential. For NMR, focus on resolving overlapping signals from the dihydropyrimidinone ring and oxadiazole methyl groups. If discrepancies arise (e.g., unexpected splitting in 1^1H-NMR), computational tools like density functional theory (DFT) can model electronic environments to validate assignments . Purity validation requires HPLC with photodiode array detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5 for optimal separation) .

Advanced Synthesis Challenges

Q: How can steric hindrance from the 3-methyl-1,2,4-oxadiazole moiety impact synthetic yields, and what strategies mitigate this? A: Steric hindrance during alkylation or cyclization steps may reduce yields. Microwave-assisted synthesis under controlled temperature (e.g., 120–150°C) enhances reaction efficiency. Alternatively, use bulky-base catalysts like DBU to stabilize intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential, and how should contradictory IC50 values be resolved? A: Use ATP-competitive kinase assays (e.g., ADP-Glo™) across a panel of kinases (e.g., CDK2, EGFR). If IC50 values conflict between replicates, validate via surface plasmon resonance (SPR) to measure binding kinetics directly. Cross-reference with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidin-4(3H)-one derivatives) to identify SAR trends .

Experimental Design for Pharmacological Studies

Q: How should researchers design dose-response studies to account for metabolic instability in vivo? A: Employ a split-split plot design: main plots for dose levels (e.g., 0.1–50 mg/kg), subplots for administration routes (oral vs. intravenous), and sub-subplots for timepoints (0–24 hrs). Use LC-MS/MS to quantify plasma metabolites. Include positive controls (e.g., bromacil derivatives) to benchmark metabolic stability .

Data Contradiction in Solubility Studies

Q: Conflicting solubility data in polar vs. nonpolar solvents—how to resolve this? A: The bromine atom enhances polarity, but the oxadiazole ring reduces aqueous solubility. Use the shake-flask method with pH-adjusted buffers (pH 1.2–7.4) and compare with computational logP predictions (e.g., ACD/Labs). Discrepancies >10% suggest aggregation; validate via dynamic light scattering (DLS) .

Advanced Analytical Validation

Q: What protocols ensure residual solvent limits meet ICH guidelines during scale-up? A: Gas chromatography (GC) with headspace sampling is critical. For example, monitor dichloromethane (ICH Q3C Class 2, limit 600 ppm) using a DB-624 column (30 m × 0.53 mm ID). Calibrate with USP-grade standards and include a 20% spike recovery test for accuracy .

Structural Analogues & SAR Development

Q: How does substituting the 5-bromo group with fluoro or nitro groups affect bioactivity? A: Replace bromine via Ullmann coupling or nucleophilic aromatic substitution. Test analogues in cellular apoptosis assays (e.g., Annexin V staining). Bromine’s electronegativity may enhance target binding (e.g., halogen bonding with kinase ATP pockets), while nitro groups could increase cytotoxicity but reduce selectivity .

Environmental Fate & Ecotoxicology

Q: What methodologies assess this compound’s environmental persistence and aquatic toxicity? A: Follow OECD Test Guideline 307: aerobic biodegradation in soil/water systems (28-day study). For ecotoxicity, use Daphnia magna acute immobilization tests (48-hr exposure) and algae growth inhibition (72-hr EC50). Cross-validate with QSAR models like EPI Suite to predict biodegradation pathways .

Stability Under Stress Conditions

Q: How to design forced degradation studies for regulatory submission? A: Expose the compound to:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hrs.
  • Oxidative stress : 3% H2O2 at 25°C for 48 hrs.
  • Photolysis : ICH Q1B Option 2 (1.2 million lux-hours).
    Analyze degradants via UPLC-QTOF and propose fragmentation pathways .

Computational Modeling for Target Prediction

Q: Which in silico tools prioritize target proteins for this compound? A: Use molecular docking (AutoDock Vina) against kinase libraries (e.g., KLIFS database). Validate with pharmacophore modeling (Phase, Schrödinger) focusing on the oxadiazole’s hydrogen-bond acceptors. Compare predicted binding energies with experimental ITC data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.